1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Antitubercular Activity
Recent research by Iman et al. (2015) has indicated that 1,4-dihydropyridine-3,5-dicarboxamide derivatives exhibit significant anti-tubercular activity. Their study involved designing and synthesizing new derivatives of 1,4-dihydropyridine, which showed promising ability to inhibit the growth of Mycobacterium tuberculosis based on in vitro screening.
Crystal Structure and Synthesis
Research by Zhong et al. (2010) on the crystal structure of certain carboxamide derivatives synthesized from diflunisal, an anti-inflammatory drug, provides insight into the structural aspects of similar compounds. Their work emphasizes the importance of molecular packing stabilized by intermolecular hydrogen bonds.
Antioxidant Activity
A study by Tumosienė et al. (2019) on the antioxidant activity of novel pyrrolidine derivatives, which share structural similarities with the compound , highlights the potential for such molecules to act as potent antioxidants. Their compounds exhibited higher antioxidant activity than ascorbic acid in certain tests.
Antidepressant and Nootropic Agents
The work of Thomas et al. (2016) on the synthesis and pharmacological evaluation of Schiff’s bases and azetidinones derived from similar compounds for potential antidepressant and nootropic effects underscores the versatility of dihydropyridine derivatives in medicinal chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-13-7-6-12(17(21)9-13)11-23-8-2-5-16(19(23)26)18(25)22-14-3-1-4-15(10-14)24(27)28/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLQDHCGGDCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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